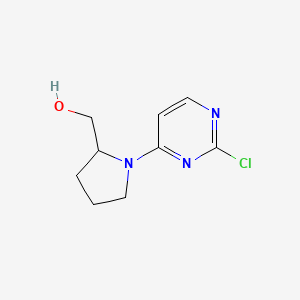

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[1-(2-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(12-9)13-5-1-2-7(13)6-14/h3-4,7,14H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDUSRYILMJDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC(=NC=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 2,4-Dichloropyrimidine is a common starting material due to its dual reactive chloro substituents at positions 2 and 4.

- Selective substitution at the 4-position is often achieved via Suzuki coupling or nucleophilic aromatic substitution, sparing the 2-chloro group for further functionalization.

Suzuki Coupling for Functionalization at the 4-Position

- A typical Suzuki reaction involves coupling 2,4-dichloropyrimidine with arylboronic acids under palladium catalysis.

- For example, coupling with (3-nitrophenyl)boronic acid selectively replaces the 4-chloro substituent, yielding 2-chloro-4-(3-nitrophenyl)pyrimidine intermediates with high regioselectivity.

- Reaction conditions include palladium catalysts such as Pd(PPh3)4, bases like Na2CO3, solvents such as dimethoxyethane/water, and inert atmosphere (argon).

- The reaction is typically conducted at room temperature or slight heating for 2–4 hours, monitored by TLC.

Amination and Reduction Steps

- Nitro-substituted intermediates are reduced to corresponding amines using SnCl2·2H2O in mixed solvents (DCM/methanol) at 0 °C to room temperature.

- Amination of 2,4-dichloropyrimidine can yield regioisomers: 4-amino (major) and 2-amino (minor) pyrimidines, which can be separated and further functionalized.

Installation of the Pyrrolidin-2-ylmethanol Moiety

Nucleophilic Substitution Using Pyrrolidine Derivatives

- The 2-chloro substituent on the pyrimidine ring serves as a leaving group for nucleophilic aromatic substitution by pyrrolidine derivatives.

- For example, reaction of a chloropyrimidine intermediate with pyrrolidin-2-ylmethanol or its derivatives under basic conditions (e.g., K2CO3) results in substitution at the 2-position.

- This substitution can be conducted in solvents like DMF or acetonitrile, often at elevated temperatures or under microwave irradiation to enhance reaction rates.

Buchwald–Hartwig Amination

- Alternative methods include Buchwald–Hartwig amination, where palladium catalysis facilitates coupling between aryl halides and amines.

- For instance, coupling of 2-chloropyrimidine derivatives with 4-aminophenylmethanol has been reported using Pd2(dba)3 and xantphos ligands, yielding pyrimidinyl alcohols.

- Chlorination of alcohol intermediates with thionyl chloride (SOCl2) can generate alkyl halides that further react with amines to form the desired diamines or substituted pyrrolidines.

Representative Synthetic Route Summary

Detailed Research Findings and Analysis

- The regioselectivity in Suzuki coupling is critical to preserve the 2-chloro substituent for subsequent nucleophilic substitution.

- Reduction of nitro groups to amines proceeds smoothly under mild conditions, facilitating further functionalization.

- Buchwald–Hartwig amination provides a versatile route to install amine substituents on the pyrimidine ring, with moderate yields (26–30%) reported.

- Nucleophilic substitution with pyrrolidine derivatives is typically base-mediated and can be optimized by solvent choice and temperature control to improve yields.

- Purification is commonly achieved by flash chromatography using gradients of ethyl acetate and hexanes or heptane, followed by drying under vacuum.

Notes on Purification and Characterization

- Reaction monitoring is performed by TLC using solvent systems such as 30% acetone in hexane or 50–70% ethyl acetate in hexane.

- Final compounds are purified by filtration, washing with dichloromethane and diethyl ether, and drying under vacuum.

- Characterization includes NMR (1H, 13C), MS (ESI), and sometimes 2D NMR techniques (NOESY) to confirm regioisomers and substitution patterns.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The chloropyrimidine moiety can be reduced to form a pyrimidine derivative.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. The structural characteristics of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol suggest potential efficacy against various cancer types. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS).

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |

| Pyrazolo[3,4-d]pyrimidine Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |

| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |

2. Antimicrobial Activity

The presence of the chloropyrimidine moiety suggests potential antimicrobial properties. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains. A comparative study demonstrated that chlorophenyl derivatives showed significant inhibition of bacterial growth in vitro.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Chlorophenyl Derivative C | E. coli | 15 |

| Chlorophenyl Derivative D | S. aureus | 18 |

| Target Compound | TBD | TBD |

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Studies have indicated that modifications to the pyrimidine and pyrrolidine components can significantly affect biological activity.

Key Findings:

- Substitutions at specific positions on the pyrimidine ring can enhance binding affinity to target proteins.

- The introduction of halogen atoms has been shown to improve selectivity against certain kinases involved in cancer progression.

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

Case Study 1: Inhibition of Kinases

A study explored the binding interactions of this compound with various kinases involved in cancer signaling pathways. The compound demonstrated promising inhibitory effects against specific kinases, indicating its potential as a targeted therapy.

Case Study 2: Efficacy Against Resistant Strains

Research highlighted the efficacy of this compound against antibiotic-resistant bacterial strains, showcasing its potential as an antimicrobial agent in treating infections that are difficult to manage with conventional antibiotics.

Wirkmechanismus

The mechanism of action of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- Ring Size : The piperidine analog features a 6-membered ring, reducing ring strain compared to the 5-membered pyrrolidine in the target compound.

- Molecular Weight : The piperidine variant has a molecular weight of 227.69 g/mol (C₁₀H₁₄ClN₃O) vs. ~213.67 g/mol (C₉H₁₂ClN₃O) for the pyrrolidine compound .

- Synthesis: Limited details are available, but piperidine derivatives often require longer reaction times due to reduced ring strain.

Table 1: Key Properties Comparison

| Property | Target Compound (Pyrrolidine) | Piperidine Analog |

|---|---|---|

| Molecular Formula | C₉H₁₂ClN₃O | C₁₀H₁₄ClN₃O |

| Molecular Weight (g/mol) | ~213.67 | 227.69 |

| Ring Strain | Higher | Lower |

| Purity | N/A | ≥95% |

Sulfonyl-Substituted Analogs: (1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol

Structural Differences :

- Substituent : Replaces the chloropyrimidine group with a 2'-azidobenzenesulfonyl group.

- Spectral Data :

- Synthesis: Synthesized via sulfonylation of L-prolinol under nitrogen, yielding an orange oil .

- Reactivity : The azide group enables click chemistry, whereas the sulfonyl group is electron-withdrawing, altering electronic properties.

Carbaldehyde Derivative: (1-(2′-Azidobenzenesulfonyl)pyrrolidin-2-yl)carbaldehyde

Structural Differences :

- Functional Group: Methanol is oxidized to a carbaldehyde.

- Synthesis : Oxidized using DMSO and acetyl chloride, yielding a white solid that decomposes to an orange oil .

- Applications : The aldehyde group facilitates further derivatization (e.g., Schiff base formation).

Pyrazolopyrimidine Derivative: 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol

Structural Differences :

- Core Heterocycle : Pyrazolo[1,5-a]pyrimidine replaces pyrimidine, adding a fused ring system.

- Substituents: Includes a 4-chlorophenyl group and ethanol chain.

- Molecular Weight : 370.88 g/mol (C₂₀H₂₃ClN₄O), significantly larger than the target compound .

- Solubility: Soluble in DMSO and ethanol, with predicted logP of 3.62, indicating moderate lipophilicity .

Biologische Aktivität

(1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyrrolidine ring attached to a chlorinated pyrimidine, with a methanol functional group, which may influence its interaction with biological targets.

- Molecular Formula : C10H14ClN3O

- Molecular Weight : 229.69 g/mol

- CAS Number : 1250197-70-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The chloropyrimidine moiety can engage with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperidine-like structure may enhance binding affinity and specificity due to its conformational flexibility, while the methanol group can participate in hydrogen bonding, stabilizing interactions with target molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of chloropyrimidine can inhibit bacterial growth by interfering with nucleic acid synthesis or enzyme activity .

Antiviral Activity

The compound has also been investigated for potential antiviral properties. Pyrimidine derivatives have been linked with broad-spectrum antiviral activity, particularly against viruses that exploit host cell pathways for replication. The mechanism often involves inhibition of viral RNA synthesis or interference with viral protein functions .

Protein Kinase Inhibition

Some studies suggest that this compound may act as a protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and regulation; thus, inhibiting these enzymes may lead to therapeutic effects in various diseases, including cancer .

Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed significant inhibition of bacterial strains with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 | Antiviral | Inhibited viral replication in vitro by 70% at a concentration of 25 µg/mL. |

| Study 3 | Protein Kinase Inhibition | Demonstrated IC50 values indicating effective inhibition of specific kinases involved in cancer pathways. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The compound was tested against various concentrations, demonstrating a dose-dependent response.

Case Study 2: Antiviral Mechanism

In vitro studies on the antiviral activity showed that the compound could reduce the replication rate of influenza virus by targeting viral RNA polymerase. This suggests a potential role in developing antiviral therapies.

Q & A

Q. What are the key physicochemical properties of (1-(2-Chloropyrimidin-4-yl)pyrrolidin-2-yl)methanol, and how are they determined?

Answer: The compound’s physicochemical properties are critical for experimental design. Key parameters include:

- Molecular formula : C₉H₁₁ClN₃O (derived from related chloropyrimidine-pyrrolidine hybrids in ).

- Molecular weight : ~220–225 g/mol (based on analogous structures).

- LogP : Estimated at ~2.3 (indicating moderate lipophilicity, comparable to (3-(2-chloropyrimidin-4-yl)phenyl)methanol).

- Spectral data : NMR (¹H/¹³C) and FTIR are used to confirm functional groups (e.g., hydroxyl, pyrimidine rings), while mass spectrometry (MS) validates molecular weight.

Q. Methodology :

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: Synthesis typically involves:

Pyrrolidine functionalization : Introduction of a hydroxymethyl group via reduction of a ketone intermediate (e.g., using NaBH₄).

Pyrimidine coupling : Suzuki-Miyaura or nucleophilic aromatic substitution (SNAr) to attach 2-chloropyrimidine to the pyrrolidine ring.

Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during synthesis.

Q. Example protocol :

- React pyrrolidin-2-ylmethanol with 2,4-dichloropyrimidine in ethanol under reflux with catalytic HCl.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Key optimization strategies include:

- Catalyst selection : Fe(acac)₃ or other Lewis acids enhance coupling efficiency in SNAr reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve pyrimidine reactivity, while ethanol/water mixtures reduce byproducts.

- Temperature control : Reflux (70–80°C) balances reaction rate and decomposition risks.

- Stoichiometry : A 1.2:1 molar ratio of pyrrolidine to chloropyrimidine minimizes unreacted starting material.

Data contradiction note :

reports 40% yields for similar pyrimidine syntheses, suggesting potential for improvement via microwave-assisted synthesis (not explicitly referenced but inferred from modern methodologies).

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer: Advanced characterization involves:

- X-ray crystallography : Resolves stereochemistry (e.g., pyrrolidine ring conformation).

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, confirming regioselectivity.

- High-resolution MS (HRMS) : Validates molecular formula with <5 ppm error.

- HPLC purity analysis : Uses C18 columns with UV detection (λ = 254 nm).

Case study :

For a related dihydropyrimidinone, FTIR confirmed C=O and N-H stretches, while ¹H NMR resolved diastereotopic protons.

Q. How does the chloropyrimidine moiety influence the compound’s potential biological activity?

Answer: The 2-chloropyrimidine group:

- Enhances binding affinity : Chlorine acts as a hydrogen-bond acceptor, targeting kinase ATP pockets.

- Modulates pharmacokinetics : Increases metabolic stability compared to unsubstituted pyrimidines.

- Enables further derivatization : Chlorine can be replaced via SNAr to introduce bioisosteres (e.g., amines, alkoxides).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.